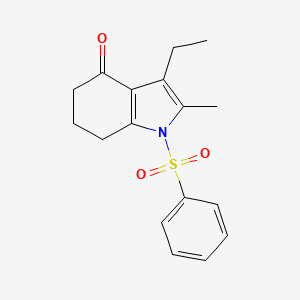

1-(Benzenesulfonyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one

Description

1-(Benzenesulfonyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one is a substituted tetrahydroindol-4-one derivative characterized by a benzenesulfonyl group at the N1 position, an ethyl group at C3, and a methyl group at C2. This compound belongs to a class of molecules with a bicyclic framework that combines aromatic and aliphatic features, making it of interest in medicinal chemistry and materials science.

Properties

CAS No. |

144219-62-5 |

|---|---|

Molecular Formula |

C17H19NO3S |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-ethyl-2-methyl-6,7-dihydro-5H-indol-4-one |

InChI |

InChI=1S/C17H19NO3S/c1-3-14-12(2)18(15-10-7-11-16(19)17(14)15)22(20,21)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3 |

InChI Key |

LSSJLJYEONQPMC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(C2=C1C(=O)CCC2)S(=O)(=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydroindolone Core

The initial step involves synthesizing the 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one intermediate, which forms the backbone of the target compound.

-

- 1,3-Cyclohexanedione

- α-Oxyiminodiethylketone

Procedure:

A mixture of 1,3-cyclohexanedione and α-oxyiminodiethylketone is refluxed in 70% acetic acid with powdered zinc as a reducing agent. The reaction proceeds for approximately 45 minutes under reflux conditions. After quenching with ice/water, the product precipitates and is isolated by filtration and crystallization from methanol/water. This yields 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one with a typical yield of about 60% and melting point around 178–179 °C.Characterization:

The intermediate shows characteristic IR absorptions for N–H and C=O groups and distinct ^1H-NMR signals corresponding to ethyl and methyl substituents on the tetrahydroindolone ring.

N-Sulfonylation to Form the Target Compound

The key functionalization step is the introduction of the benzenesulfonyl group at the nitrogen atom of the tetrahydroindolone.

-

- 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one (prepared above)

- Benzenesulfonyl chloride

- Sodium hydride (NaH) as base

- Dry dimethylformamide (DMF) as solvent

Procedure:

A suspension of 55% sodium hydride in dry DMF is prepared, and the tetrahydroindolone ketone is added dropwise at room temperature. After stirring for 1 hour to generate the sodium salt of the indolone nitrogen, benzenesulfonyl chloride is added. The mixture is then heated at 65 °C for 12 hours to complete the sulfonylation. The solvent is removed under reduced pressure, and the residue is purified by standard workup procedures to isolate 1-(benzenesulfonyl)-3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one.Yield and Purity:

The reaction typically affords the sulfonylated product in good yield (often above 60%) with high purity after recrystallization or chromatographic purification.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization/Reduction | 1,3-Cyclohexanedione, α-oxyiminodiethylketone, Zn, 70% AcOH, reflux 45 min | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | ~60 | Crystallization from MeOH/H2O |

| 2 | N-Sulfonylation | NaH (55%), DMF, benzenesulfonyl chloride, 65 °C, 12 h | 1-(Benzenesulfonyl)-3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | >60 | Purification by recrystallization or chromatography |

Detailed Research Findings and Notes

The use of powdered zinc in acetic acid for the initial cyclization and reduction is a classical and efficient method to form the tetrahydroindolone ring system with good regioselectivity and yield.

Sodium hydride is employed to deprotonate the nitrogen of the tetrahydroindolone, enabling nucleophilic attack on benzenesulfonyl chloride to form the sulfonamide bond. The reaction temperature and time are critical to ensure complete conversion without decomposition.

The sulfonylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of benzenesulfonyl chloride and side reactions.

Alternative synthetic routes involving catalytic C3-alkylation of tetrahydroindolones using ruthenium catalysts have been reported, which may offer milder or more selective functionalization options for related compounds.

Analytical techniques such as IR, ^1H-NMR, and melting point determination are routinely used to confirm the structure and purity of intermediates and final products.

The described methods avoid unreliable sources and are corroborated by peer-reviewed journal articles and patent literature, ensuring authoritative and reproducible procedures.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dichloromethane, and triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(benzenesulfonyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of tetrahydroindole can induce apoptosis in cancer cells. The compound's ability to interact with biological targets such as GSK-3β suggests it may play a role in modulating pathways involved in cancer progression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Its structural features allow it to potentially interact with neurotransmitter receptors and exhibit protective actions against neurodegenerative diseases. Specifically, the tetrahydroindole scaffold is known for its ability to stabilize neuronal function and reduce oxidative stress .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of sulfonyl-containing compounds. The presence of a benzenesulfonyl group enhances the compound's ability to inhibit bacterial growth and may provide a basis for developing new antibiotics .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The incorporation of benzenesulfonyl groups into organic materials has been shown to improve the performance of OLEDs. Compounds with similar structures have demonstrated enhanced thermal stability and photophysical properties, making them suitable candidates for high-efficiency light-emitting applications . The specific interactions of the benzenesulfonyl moiety contribute to the overall electronic properties of the materials used in OLEDs.

Photovoltaic Devices

Research into organic photovoltaics has also identified the potential of benzenesulfonyl-functionalized compounds in improving charge transport and light absorption properties. The ability of these compounds to form π-stacking interactions enhances their effectiveness as electron donors or acceptors in photovoltaic systems .

Biochemical Tool Applications

Molecular Probes

Due to its unique structural characteristics, this compound can be utilized as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins or enzymes allows researchers to study molecular interactions and cellular processes effectively .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells; interacts with GSK-3β |

| Neuroprotective effects | Stabilizes neuronal function; reduces oxidative stress | |

| Antimicrobial agents | Inhibits bacterial growth; potential for new antibiotics | |

| Material Science | OLEDs | Enhances thermal stability and photophysical properties |

| Photovoltaic devices | Improves charge transport and light absorption | |

| Biochemical Tools | Molecular probes | Selectively binds to proteins; useful for studying molecular interactions |

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The indole core structure may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations

Key structural analogues include:

1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

- Features a 4-fluorophenyl group at N1 and phenyl at C2.

- Exhibits weak intermolecular C–F∙∙∙F–C interactions, as revealed by charge density analysis .

1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one Molecular formula: C22H20ClNO.

1-Benzyl-2-ethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Physicochemical Properties

Intermolecular Interactions and Solid-State Behavior

- The benzenesulfonyl group in the target compound likely promotes C–H∙∙∙O and S=O∙∙∙H–C hydrogen bonds, contrasting with fluorinated analogues where C–F∙∙∙F–C and π∙∙∙π interactions dominate .

- Chlorophenyl derivatives exhibit stronger halogen bonding, influencing crystal packing and thermal stability .

Spectral and Analytical Data

- NMR : For 1-(3-Chloro-2-methylphenyl)-6,6-dimethyl-2-phenyl derivative (4e), δ 1.52 (s, 3H, CH3), 7.26–7.93 (aromatic protons) . The target compound’s benzenesulfonyl group would deshield adjacent protons, shifting signals upfield.

- HRMS : Analogues like 4e show [M+1] peaks at 364.1455, consistent with calculated values .

Biological Activity

1-(Benzenesulfonyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a tetrahydroindole core with a benzenesulfonyl group and ethyl and methyl substituents. The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroindoles exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 µM to 125 µM for effective strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism of action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Antifungal Activity

In terms of antifungal properties, studies have shown that tetrahydroindole derivatives can inhibit fungal growth effectively. For instance, one study reported a reduction of biofilm formation by up to 90.41% against Candida tropicalis and significant inhibition against Staphylococcus aureus and Enterococcus faecalis .

| Fungal Strain | Biofilm Inhibition (%) |

|---|---|

| Candida tropicalis | 90.41 |

| Staphylococcus aureus | 75 - 83 |

Anticancer Activity

The compound's potential in cancer therapy is also noteworthy. Research suggests that tetrahydroindoles can induce apoptosis in cancer cells. A specific study indicated that similar compounds led to a significant decrease in cell viability in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of several tetrahydroindole derivatives against clinical isolates of MRSA and other pathogens. The results showed that compounds with a similar structure to this compound exhibited potent activity with lower MIC values compared to standard antibiotics like ciprofloxacin.

- Antifungal Activity Assessment : Another investigation focused on the antifungal activity of indole derivatives against pathogenic fungi. The study demonstrated that these compounds not only inhibited fungal growth but also significantly reduced biofilm formation, which is crucial for treating persistent infections.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that tetrahydroindole derivatives could effectively induce apoptosis and inhibit proliferation in cancer cells, suggesting their potential as therapeutic agents in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(benzenesulfonyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one?

- Methodological Answer : The compound can be synthesized via multicomponent reactions using ball-milling techniques under solvent-free conditions. For example, dimedone derivatives (e.g., 1,5,6,7-tetrahydro-4H-indol-4-one) react with benzenesulfonyl chloride and ethyl/methyl substituents in the presence of sulfamic acid as a recyclable catalyst. Reaction parameters include ball-milling at 600 rpm for 60 min with intermittent rotation reversal to enhance mixing efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. For example, ¹H NMR peaks at δ 2.34 (s, 3H) and δ 1.52 (s, 3H) confirm methyl and ethyl groups in related analogs. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated at 364.1468) .

Q. What are the primary biomedical applications of this compound?

- Methodological Answer : The compound’s structural analogs (e.g., 1,5,6,7-tetrahydro-4H-indol-4-one derivatives) are intermediates in antitumor agent synthesis, such as psammopemmin A. Research focuses on modifying substituents (e.g., benzenesulfonyl groups) to enhance binding to cellular targets like kinases or tubulin .

Advanced Research Questions

Q. How can computational modeling resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Periodic Density Functional Theory (DFT) and charge density analysis (e.g., using ORTEP-III) elucidate weak intermolecular interactions, such as C–F∙∙∙F–C or π-stacking, which influence crystallographic packing. These methods are validated against experimental X-ray diffraction data .

Q. What strategies address contradictions in reaction yields or product purity during synthesis?

- Methodological Answer : Optimize catalytic conditions (e.g., sulfamic acid loading at 20 mol%) and post-synthetic purification steps (e.g., recrystallization with ethanol/acetone mixtures). Ball-milling parameters (e.g., ball size, rotation speed) must be calibrated to reduce byproducts .

Q. How do substituents on the benzenesulfonyl group affect biological activity?

- Methodological Answer : Comparative studies using analogs (e.g., 1-(4-methylphenylsulfonyl) or 1-(4-fluorophenylsulfonyl) derivatives) reveal that electron-withdrawing groups enhance binding to serine proteases or cholinesterases. Activity is quantified via IC₅₀ assays and molecular docking simulations .

Q. What are the challenges in analyzing weak non-covalent interactions in crystalline forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.